molecular formula C26H22N2O5 B13623280 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid

Cat. No.: B13623280
M. Wt: 442.5 g/mol
InChI Key: RWQWJJJSVSWTIB-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid typically involves multiple steps. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and other reagents to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, allowing for selective reactions to occur without interference from other functional groups . The compound’s effects are mediated through its interactions with enzymes and proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids, such as:

These compounds share the Fmoc protecting group but differ in their specific amino acid derivatives. The uniqueness of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid lies in its specific structure and the presence of the benzazepine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid

InChI

InChI=1S/C26H22N2O5/c29-24-23(12-9-15-13-16(25(30)31)10-11-22(15)27-24)28-26(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,27,29)(H,28,32)(H,30,31)

InChI Key

RWQWJJJSVSWTIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)NC(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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